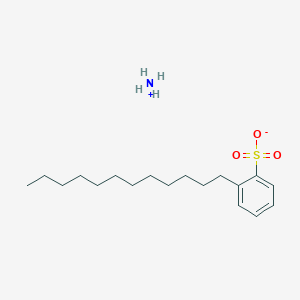

Benzenesulfonic acid, dodecyl-, ammonium salt (1:1)

Descripción general

Descripción

Synthesis Analysis

The synthesis of iron oxides can be achieved through various methods, including thermal processes, hydrothermal synthesis, and combustion approaches. For example, the combustion synthesis of iron oxide nanopowders involves self-sustained reactions between oxidizers and fuels, producing highly crystalline structures with specific surface areas ranging from 50−175 m²/g, indicating the efficiency of this method in controlling the product composition and properties (Deshpande, Mukasyan, & Varma, 2004).

Molecular Structure Analysis

Iron oxides exhibit a rich variety of structures due to their polymorphism. The structural and magnetic properties of these compounds, including rare forms like β, ε, and high-pressure phases, have been extensively studied. Techniques such as Mössbauer spectroscopy are powerful tools for the characterization of iron oxide polymorphs, providing detailed information on their structural and magnetic properties (Zbořil, Mashlan, & Petridis, 2002).

Chemical Reactions and Properties

Iron oxides are known for their role in various chemical reactions, particularly in catalysis and environmental remediation. Their surface chemistry and interactions with molecules such as H₂, H₂O, CO, CO₂, and others, play a significant role in catalytic processes and adsorption behaviors. These interactions are crucial for applications in water–gas shift reactions, Fischer–Tropsch synthesis, and as catalyst supports for CO oxidation (Parkinson, 2016).

Physical Properties Analysis

The physical properties of iron oxides, such as their magnetic behavior, are influenced by their size and crystallinity. For instance, Fe₃O₄ nanoparticles exhibit superparamagnetism when reduced to a few nanometers, a property that is crucial for biomedical applications like magnetic hyperthermia therapy and magnetic resonance imaging (MRI). The adjustment of particle size and distribution is key to optimizing these properties for specific applications (Shi et al., 2015).

Chemical Properties Analysis

The chemical properties of iron oxides, including their reactivity and stability, are vital for their functionality in various applications. The synthesis of novel iron oxides under high pressure and temperature conditions has revealed complex iron oxides like Fe₅O₆, highlighting the system's complexity and the potential for discovering new phases with unique properties that could have significant implications for planetary science and beyond (Lavina & Meng, 2015).

Aplicaciones Científicas De Investigación

Surfactant in Laundry Detergent

- Application Summary : Salts of benzenesulfonic acid such as sodium benzenesulfonate and monoethanolamine benzenesulfonate are used as surfactants in laundry detergent .

Cosmetic Industry

- Application Summary : Dodecylbenzenesulfonate salts are used in cosmetics as surfactant-cleansing agents .

- Results or Outcomes : The use of these compounds in cosmetics has been reviewed by the Cosmetic Ingredient Review Expert Panel, which concluded that the irritant properties of these ingredients are similar to those of other detergents, with severity dependent on concentration and pH .

Vaccine Development

- Application Summary : This compound is used in the development processes of various vaccines .

- Results or Outcomes : The use of this compound in vaccine development could potentially improve the efficacy and stability of the vaccines, although specific results or outcomes are not provided in the available resources .

Industrial Cleaning

- Application Summary : Dodecylbenzenesulfonic acid and its salts are used as surfactants in industrial cleaning products .

- Results or Outcomes : The use of these compounds in cleaning products has improved the cleaning power of these products, making them more effective at removing dirt and stains .

Pharmaceutical Industry

- Application Summary : A variety of pharmaceutical drugs are prepared as benzenesulfonate salts and are known as besilates (INN) or besylates (USAN) .

- Results or Outcomes : The use of this compound in pharmaceutical formulations could potentially improve the efficacy and stability of the drugs, although specific results or outcomes are not provided in the available resources .

Vaccine Lab

- Application Summary : This compound is used in the development processes of various vaccines .

- Results or Outcomes : The use of this compound in vaccine development could potentially improve the efficacy and stability of the vaccines, although specific results or outcomes are not provided in the available resources .

Propiedades

IUPAC Name |

azanium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWPAELISNYYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

CAS RN |

1331-61-9 | |

| Record name | Benzenesulfonic acid, dodecyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)